molecular formula C21H21NO3S B12310024 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione

2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B12310024
M. Wt: 367.5 g/mol
InChI Key: ONAABVQURVKZJD-UHFFFAOYSA-N
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Description

2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydropyran ring through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile. The isoindoline-1,3-dione moiety is often synthesized through the cyclization of phthalic anhydride with an amine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic conditions, nucleophiles like halides or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Isoindoline.

    Substitution: Various substituted tetrahydropyran derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring, phenylthio group, and isoindoline-1,3-dione moiety in a single molecule allows for diverse applications and interactions that are not commonly found in other compounds.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

2-[2-(4-phenylsulfanyloxan-2-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H21NO3S/c23-20-18-8-4-5-9-19(18)21(24)22(20)12-10-15-14-17(11-13-25-15)26-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2

InChI Key

ONAABVQURVKZJD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1SC2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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